N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide
Description
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a bromophenoxy group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10(22-13-4-2-3-11(17)7-13)16(19)18-12-5-6-14-15(8-12)21-9-20-14/h2-8,10H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQJFVHBJWAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amidation: The final step involves the coupling of the bromophenoxy intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(4-bromophenoxy)propanamide
- N-(1,3-benzodioxol-5-yl)-2-(3-chlorophenoxy)propanamide
- N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenoxy)propanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide, a compound with the molecular formula and CAS number 632290-72-3, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole ring and a bromophenoxy group. The presence of these functional groups is believed to influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14BrNO4 |
| Molecular Weight | 364.19 g/mol |
| CAS Number | 632290-72-3 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
- Amidation : Coupling the bromophenoxy intermediate with an amine to form the propanamide linkage.
These steps can be optimized for yield and purity through various industrial methods, including chromatography and continuous flow reactors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This modulation can lead to various therapeutic effects:
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting signaling pathways related to cell survival .
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in vitro by inhibiting the NF-kB pathway, which plays a crucial role in inflammation .
- Anticancer Research : In another investigation, derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can look at structural analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-(4-bromophenoxy)propanamide | Similar structure with different bromine positioning | Moderate anti-inflammatory |
| N-(1,3-benzodioxol-5-yl)-2-(3-chlorophenoxy)propanamide | Chlorine instead of bromine | Lower anticancer activity |
The positioning of the bromine atom significantly influences the compound's reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
